4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid
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Overview
Description
4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid is an organic compound with the molecular formula C8H10N2O4 and a molecular weight of 198.178. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition is achieved through the suppression of COX-1 and COX-2 enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)pyrimidine-4-carboxylic acid
- 4-(2-Methoxyethoxy)pyrimidine-5-carboxylic acid
Comparison
4-(2-Methoxyethoxy)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(2-methoxyethoxy)pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-4-5-14-6-2-3-9-7(10-6)8(11)12/h2-3H,4-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIIWCJQDZUWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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